molecular formula C11H12O B8646825 4-Allyoxystyrene

4-Allyoxystyrene

Cat. No.: B8646825
M. Wt: 160.21 g/mol
InChI Key: ZSZUAWYMYCAJNX-UHFFFAOYSA-N
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Description

4-Allyoxystyrene is an organic compound characterized by the presence of an allyloxy group attached to the para position of a styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allyoxystyrene can be synthesized through the reaction of 4-acetoxystyrene with allyl bromide in the presence of a base such as potassium hydroxide . This reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the acetoxy group with the allyloxy group.

Industrial Production Methods: In an industrial setting, the production of 4-allyloxystyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Allyoxystyrene undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The double bond in the allyloxy group can be reduced to form saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

4-Allyoxystyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-allyloxystyrene exerts its effects is primarily through its ability to undergo polymerization and form crosslinked networks. The allyloxy group allows for various chemical modifications, enabling the formation of polymers with tailored properties. The molecular targets and pathways involved include the formation of sulfur-centered radicals during thermal homolytic ring-opening reactions .

Comparison with Similar Compounds

    4-Vinylphenol: Similar structure but with a hydroxyl group instead of an allyloxy group.

    4-Methoxystyrene: Contains a methoxy group instead of an allyloxy group.

    4-Ethoxystyrene: Contains an ethoxy group instead of an allyloxy group.

Uniqueness: 4-Allyoxystyrene is unique due to its allyloxy group, which provides distinct reactivity and allows for the formation of polymers with specific properties. Its ability to undergo thiol-ene reactions and form thermally healable materials sets it apart from other similar compounds .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-ethenyl-4-prop-2-enoxybenzene

InChI

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2

InChI Key

ZSZUAWYMYCAJNX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction described in Example 1 was repeated on the same scale but with the reaction temperature maintained in the range of 4°-6° C., rather than 10° C., during the addition of 4-acetoxystyrene and allyl bromide. In this case, 4-allyloxystyrene was obtained in 82% yield following vacuum distillation. Residual concentrations of 4-acetoxystyrene and 4-vinylphenol were 4 and 9% respectively.
Quantity
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Yield
82%

Synthesis routes and methods II

Procedure details

To a 4-necked, nitrogen swept, 2 liter glass reaction vessel equipped with a mechanical stirrer, double-walled condenser, thermocouple and pressure compensating addition funnel is added 1,4-dioxane (600 mls), potassium hydroxide (112.0 g, 2.00 moles) and water (39 g). The mixture is stirred and cooled to 10° C. at which time 4-acetoxystyrene (162.0 g, 1.00 moles) is added over approximately 5 minutes. The mixture is stirred for a further 1.5 hour and cooled to 5° C. A solution of allylbromide (133.1 g, 1.10 moles) in 1,4-dioxane (50 mls) is added dropwise over 15 minutes and the reaction mixture is stirred for a further 1.5 hours, while the temperature is maintained between 5° and 10° C. The stirred mixture is gradually heated to 60° C. Heating and stirring are continued at this temperature for a further 2.5 hours. On cooling the mixture is filtered and most of the solvent is removed under reduced pressure. The residue obtained is dissolved in toluene (300 mls) and the solution washed with 4×300 ml portions of water, dried over sodium sulfate and the solvent distilled under reduced pressure to yield crude 4-allyloxystyrene in high yield.
[Compound]
Name
glass
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2 L
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162 g
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133.1 g
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300 mL
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112 g
Type
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Reaction Step Five
Name
Quantity
39 g
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Quantity
600 mL
Type
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